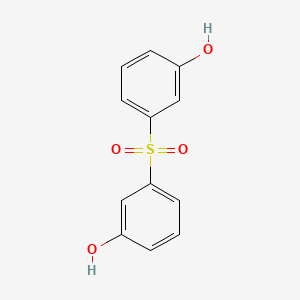

m,m'-Sulphonylbisphenol

Vue d'ensemble

Description

m,m’-Sulphonylbisphenol, also known as 4,4’-sulfonylbisphenol, is an organic compound with the formula (HOC6H4)2SO2. It consists of two phenol groups connected by a sulfonyl group. This compound is commonly used in the production of polymers and resins due to its stability and unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

m,m’-Sulphonylbisphenol can be synthesized through the sulfonation of phenol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, m,m’-Sulphonylbisphenol is produced on a large scale using similar sulfonation techniques. The process involves the continuous addition of sulfur trioxide to a phenol solution, followed by purification steps to isolate the final product. This method ensures high yield and purity, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Reaction Pathways

-

Sulfonation with

:Reaction conditions: Elevated temperatures (exothermic), no solvent required .

-

Sulfonation with

:Oleum (sulfuric acid with excess

) enhances reactivity and reduces side products .

Key Byproduct

The reaction often produces 2,4'-sulfonyldiphenol due to steric and electronic factors during electrophilic substitution . This isomer complicates purification due to similar physical properties.

| Reagent | Conditions | Main Product | Byproduct |

|---|---|---|---|

| 80–120°C, no solvent | 4,4'-BPS | 2,4'-sulfonyldiphenol | |

| Oleum ( | |||

| ) | 50–100°C, excess | ||

| 4,4'-BPS | Minimal 2,4'-isomer |

Industrial Purification and Isomerization

To isolate high-purity BPS, manufacturers employ crystallization and isomerization:

Crystallization

-

Crude BPS is dissolved in phenol or aqueous ethanol.

-

Cooling induces crystallization of 4,4'-BPS, leaving 2,4'-isomer in the mother liquor .

Isomerization

-

The residual mother liquor (rich in 2,4'-isomer) is treated with acidic ion-exchange resins (e.g., sulfonated polystyrene) at 50–130°C.

-

Acid catalysis converts 2,4'-isomer to 4,4'-BPS via reversible sulfonation :

| Step | Catalyst | Temperature | Yield Improvement |

|---|---|---|---|

| Crystallization | None | 20–80°C | 60–70% purity |

| Isomerization | Acidic ion-exchange resin | 50–130°C | 85–95% purity |

Decomposition Pathway

Comparative Analysis of Bisphenol Analogues

BPS’s sulfone group confers distinct reactivity compared to bisphenol A (BPA):

| Property | BPS | BPA |

|---|---|---|

| Central linker | Sulfone ( | |

| ) | Dimethylmethylene ( | |

| ) | ||

| Electrophilic reactivity | Lower (electron-withdrawing sulfone) | Higher (electron-donating methyl) |

| Byproduct formation | 2,4'-isomer | Ortho-para isomers |

Applications De Recherche Scientifique

Material Science Applications

1.1. Epoxy Resins and Adhesives

BPS is widely used in the production of epoxy resins and adhesives due to its ability to enhance thermal stability and mechanical properties. It serves as a curing agent for fast-drying epoxy resin adhesives, which are critical in various industrial applications including electronics, automotive components, and construction materials .

1.2. Polyethersulfones and Polysulfones

BPS is a key ingredient in the synthesis of polyethersulfones (PES) and polysulfones (PS), which are high-performance thermoplastics known for their excellent thermal and chemical resistance. These materials find applications in the aerospace and medical industries, particularly in the manufacturing of filtration membranes and components that require high durability under extreme conditions .

| Material | Application | Properties Enhanced |

|---|---|---|

| Epoxy Resins | Adhesives for electronics | Thermal stability, adhesion strength |

| Polyethersulfones | Aerospace components | Chemical resistance, durability |

| Polysulfones | Medical devices | Biocompatibility, mechanical strength |

Environmental Applications

2.1. Replacement for Bisphenol A (BPA)

As concerns over the safety of BPA have risen, BPS has emerged as a common substitute in food contact materials (FCMs) such as coatings for cans and thermal paper receipts. Studies indicate that BPS is increasingly used in consumer products, leading to its detection in various environmental samples including sediments and human biomonitoring studies .

2.2. Environmental Impact Studies

Research has shown that BPS is less biodegradable compared to BPA, raising concerns about its accumulation in aquatic environments. Long-term exposure studies have indicated potential toxic effects on aquatic organisms, necessitating further investigation into its environmental fate and toxicity .

Health-Related Applications

3.1. Toxicological Studies

Recent studies have focused on the reproductive toxicity of BPS, revealing significant effects on male reproductive systems in animal models. Observations include altered testicular weight and histopathological changes in reproductive tissues . This raises important questions regarding the safety of BPS in consumer products.

3.2. Potential Health Effects

While BPS is marketed as a safer alternative to BPA, ongoing research suggests it may still pose health risks similar to those associated with BPA exposure, including endocrine disruption and reproductive toxicity . The need for comprehensive risk assessments remains critical.

Case Studies

4.1. Human Biomonitoring

A study conducted across several Asian countries demonstrated widespread detection of BPS in human urine samples, indicating significant exposure levels among populations using products containing BPS . This biomonitoring effort underscores the importance of tracking chemical exposure in public health research.

4.2. Industrial Use Case

In an industrial setting, BPS was utilized as a curing agent for epoxy resins used in automotive parts, enhancing durability under high-stress conditions while reducing production time due to faster curing processes . This case exemplifies the practical benefits of using BPS in manufacturing.

Mécanisme D'action

The mechanism of action of m,m’-Sulphonylbisphenol involves its interaction with various molecular targets. In biological systems, it can mimic the action of estrogen by binding to estrogen receptors, potentially disrupting endocrine functions. In industrial applications, its sulfonyl group provides thermal stability and resistance to oxidation, making it an ideal component in high-performance materials .

Comparaison Avec Des Composés Similaires

m,m’-Sulphonylbisphenol is often compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds share a similar structure, m,m’-Sulphonylbisphenol is unique due to its sulfonyl group, which imparts greater thermal stability and resistance to chemical degradation. This makes it more suitable for applications requiring high-performance materials .

List of Similar Compounds

- Bisphenol A (BPA)

- Bisphenol S (BPS)

- Bisphenol F (BPF)

- Bisphenol AF (BPAF)

- Bisphenol AP (BPAP)

Activité Biologique

m,m'-Sulphonylbisphenol (often referred to as BPS) is a compound that has gained attention due to its structural similarity to bisphenol A (BPA) and its widespread use in various industrial applications. Understanding the biological activity of BPS is crucial, especially in light of concerns regarding its potential endocrine-disrupting effects and implications for human health.

Chemical Structure and Properties

This compound is characterized by the presence of two phenolic groups connected by a sulfonyl group. This unique structure influences its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : BPS has been shown to interact with estrogen receptors, potentially leading to hormonal imbalances. Studies indicate that exposure to BPS may affect reproductive hormone levels in both males and females, impacting fertility and reproductive health .

- Reproductive Toxicity : Animal studies have demonstrated that BPS exposure can lead to altered spermatogenesis, decreased sperm counts, and changes in reproductive organ weights. These findings highlight the compound's potential as a reproductive toxicant .

- Metabolic Effects : Recent research suggests a correlation between BPS exposure and metabolic disorders, including type 2 diabetes. A case-cohort study indicated that individuals with higher urinary concentrations of BPS were at increased risk for developing diabetes .

Table 1: Summary of Key Studies on this compound

| Study Type | Findings | Population/Model |

|---|---|---|

| Animal Studies | Altered spermatogenesis, decreased sperm count, reproductive organ weight changes | Mice, Rats, Zebrafish |

| Human Epidemiological | Association with lower testosterone levels and increased SHBG levels | Adult males |

| Metabolic Studies | Increased risk of type 2 diabetes associated with higher BPS exposure | French cohort study |

| Histopathological | Changes in testicular histology, including vacuolization and cellular damage | Various animal models |

Case Studies

A notable case study highlighted the effects of prenatal exposure to BPA analogs, including BPS. The mother exhibited significantly high urinary BPA concentrations during pregnancy, which correlated with neurobehavioral changes in the infant. This case underscores the potential transgenerational effects of these compounds .

The biological activity of this compound is mediated through several mechanisms:

- Oxidative Stress : BPS exposure has been linked to increased production of reactive oxygen species (ROS), leading to oxidative damage in reproductive tissues .

- Endocrine Disruption : BPS mimics estrogen, binding to estrogen receptors and disrupting normal hormonal signaling pathways. This disruption can result in altered gene expression related to reproduction and metabolism .

- Histopathological Changes : Studies have reported significant histological alterations in reproductive organs following BPS exposure, including changes in seminiferous tubule morphology and sperm cell presence .

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYYLPLRBBDFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963655 | |

| Record name | 3,3'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46765-03-1 | |

| Record name | 3,3′-Sulfonylbis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46765-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m,m'-Sulphonylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046765031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m,m'-sulphonylbisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.